molecular formula C10H9BrF2 B2385738 FC1(C(C1)(C)C1=CC(=CC=C1)Br)F CAS No. 2172548-68-2

FC1(C(C1)(C)C1=CC(=CC=C1)Br)F

Cat. No. B2385738
M. Wt: 247.083
InChI Key: KKFJNLILHNGWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “FC1(C(C1)©C1=CC(=CC=C1)Br)F” is represented in SMILES notation. SMILES (Simplified Molecular Input Line Entry System) is a system for representing chemical structures in a format that can be used by the computer. In this notation, atoms are represented by their elemental symbols, bonds are represented by special characters, and ring structures are represented by numbers .

properties

IUPAC Name

1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFJNLILHNGWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FC1(C(C1)(C)C1=CC(=CC=C1)Br)F

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